1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine
Overview
Description
1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a chlorinated thiophene ring attached to a sulfonyl group and a pyrrolidine ring. This compound has been utilized in the synthesis of pharmaceuticals, polymers, and bioactive molecules .
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules, including peptides and peptidomimetics.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Preparation Methods
The synthesis of 1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonylpyrrolidine linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. .
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorinated thiophene ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine can be compared with other sulfonylpyrrolidine derivatives, such as:
1-(4-Chlorothiophen-2-yl)sulfonylpyrrolidine: Similar structure but with the chlorine atom in a different position on the thiophene ring.
1-(5-Bromothiophen-2-yl)sulfonylpyrrolidine: Bromine atom instead of chlorine, which may affect its reactivity and binding properties.
1-(5-Methylthiophen-2-yl)sulfonylpyrrolidine: Methyl group instead of chlorine, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S2/c9-7-3-4-8(13-7)14(11,12)10-5-1-2-6-10/h3-4H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSMKFARDDXOOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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